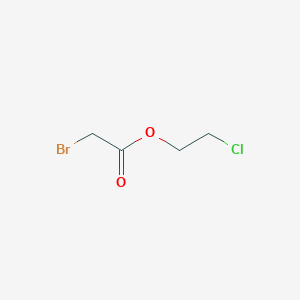
2-Chloroethyl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl bromoacetate is an organic compound with the molecular formula C4H6BrClO2. It is a colorless to pale yellow liquid that is primarily used in organic synthesis. This compound is known for its reactivity due to the presence of both chloro and bromo functional groups, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloroethyl bromoacetate can be synthesized through the reaction of ethylene glycol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: On an industrial scale, this compound is produced by the bromination of ethyl chloroacetate. This process involves the addition of bromine to ethyl chloroacetate in the presence of a catalyst, followed by purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloroethyl bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-chloroethanol and bromoacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used under reflux conditions.
Major Products Formed:
Nucleophilic Substitution: Products include azidoethyl acetate, thiocyanatoethyl acetate, and methoxyethyl acetate.
Elimination Reactions: The major product is vinyl acetate.
Hydrolysis: The products are 2-chloroethanol and bromoacetic acid.
Applications De Recherche Scientifique
2-Chloroethyl bromoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as the alkylation of DNA and proteins, which is useful in studying biological processes and developing therapeutic agents.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl bromoacetate involves its reactivity towards nucleophiles. The compound can alkylate nucleophilic sites on biomolecules, such as the nitrogen atoms in DNA bases or the thiol groups in proteins. This alkylation can lead to the formation of covalent bonds, resulting in the modification or inhibition of biological functions. The molecular targets include DNA, RNA, and various enzymes, which can affect cellular processes and lead to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Ethyl bromoacetate: Similar in structure but lacks the chloro group, making it less reactive in certain nucleophilic substitution reactions.
2-Chloroethyl acetate: Lacks the bromo group, which reduces its reactivity in elimination and substitution reactions.
Bromoacetyl bromide: Contains two bromo groups, making it more reactive but less selective in its reactions.
Uniqueness: 2-Chloroethyl bromoacetate is unique due to the presence of both chloro and bromo functional groups, which provide a balance of reactivity and selectivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts, making it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
59956-76-2 |
|---|---|
Formule moléculaire |
C4H6BrClO2 |
Poids moléculaire |
201.44 g/mol |
Nom IUPAC |
2-chloroethyl 2-bromoacetate |
InChI |
InChI=1S/C4H6BrClO2/c5-3-4(7)8-2-1-6/h1-3H2 |
Clé InChI |
IMMQJXHXLNAUBZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


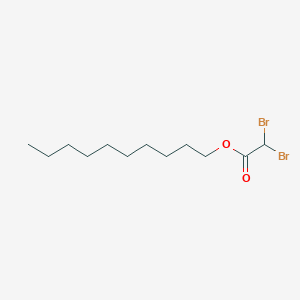
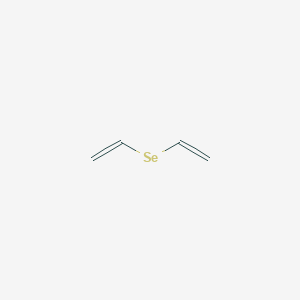
![Phenol, 4-[1-methyl-1-(4-nitrophenyl)ethyl]-2,6-dinitro-](/img/structure/B14617717.png)
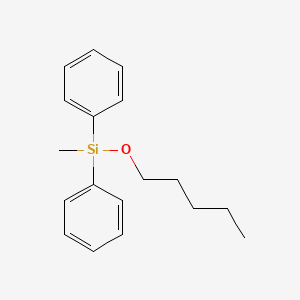
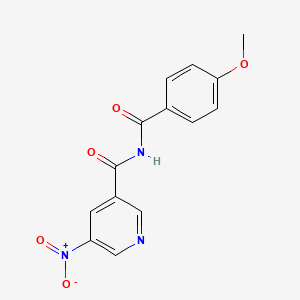
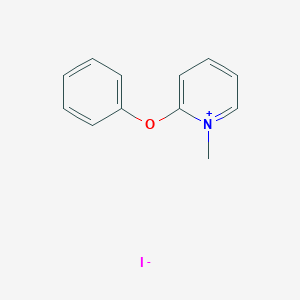

![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)

![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![4-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14617766.png)


